molecular formula C23H27N3O3S2 B10869418 N-[(2Z)-3-ethyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline

N-[(2Z)-3-ethyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline

Cat. No.: B10869418
M. Wt: 457.6 g/mol
InChI Key: FXTXSZTXAZKUAO-UHFFFAOYSA-N
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Description

N-[3-ETHYL-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHOXYPHENYL)AMINE is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

The synthesis of N-[3-ETHYL-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHOXYPHENYL)AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-ETHYL-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHOXYPHENYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Compared to other thiazole derivatives, N-[3-ETHYL-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-METHOXYPHENYL)AMINE is unique due to its specific substituents and structural features. Similar compounds include:

These compounds share the thiazole core but differ in their substituents and biological activities, highlighting the versatility and importance of the thiazole scaffold in medicinal chemistry.

Properties

Molecular Formula

C23H27N3O3S2

Molecular Weight

457.6 g/mol

IUPAC Name

3-ethyl-N-(2-methoxyphenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3O3S2/c1-3-26-21(17-30-23(26)24-20-9-5-6-10-22(20)29-2)18-11-13-19(14-12-18)31(27,28)25-15-7-4-8-16-25/h5-6,9-14,17H,3-4,7-8,15-16H2,1-2H3

InChI Key

FXTXSZTXAZKUAO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC=C2OC)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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